molecular formula C17H23N3O3 B1336501 H-Leu-Trp-OH CAS No. 5156-22-9

H-Leu-Trp-OH

Cat. No. B1336501
CAS RN: 5156-22-9
M. Wt: 317.4 g/mol
InChI Key: BQVUABVGYYSDCJ-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Leu-Trp-OH is a dipeptide composed of the amino acids leucine (Leu) and tryptophan (Trp). This dipeptide is of interest due to the presence of Trp, an aromatic amino acid known for its ability to participate in various types of hydrogen bonds, which are crucial for protein structure and function. The indole group of Trp can form strong conventional hydrogen bonds, as well as engage in interactions with the pi electron cloud above the aromatic system and CH..O interactions, which are relevant to its structural role in proteins .

Synthesis Analysis

The synthesis of modified peptides, such as Myr-Trp-Leu, which is a lipophilic derivative of Trp-Leu, involves the acylation of the N-terminal amino group. This process enhances the peptide's lipophilicity, which can affect its transport properties across biological membranes. The synthesis is confirmed by various analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC), chromatography on a silica gel column, (13)C and (1)H NMR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of peptides like H-Leu-Trp-OH is characterized by the presence of amino acid residues linked by peptide bonds. The indole group of Trp is particularly significant due to its ability to participate in hydrogen bonding, which can influence the peptide's conformation and interactions with other molecules. The structure of such peptides is often confirmed using NMR and mass spectroscopy, as these techniques provide detailed information about the molecular framework and the nature of the bonds within the peptide .

Chemical Reactions Analysis

The chemical reactivity of peptides containing Leu and Trp can be influenced by the presence of specific functional groups and the overall molecular environment. For instance, in the context of enzymatic activity, such as that of leucyl-tRNA synthetase (LeuRS), water molecules can mediate reactions at the active site. The editing domain of LeuRS can initiate reactions through the dissociation of water molecules, which is promoted by the hydrogen bonding capabilities of the 3'-OH group of the tRNA bound to the editing site. This interaction can lead to the cleavage of chemical bonds, such as the C-O bond in the tRNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like H-Leu-Trp-OH are influenced by their amino acid composition and structure. The lipophilicity of such peptides can be modified through acylation, which affects their interaction with biological membranes and their transport properties. For example, the phase transition temperature of liposomes can be altered by the presence of lipophilic peptides, indicating changes in membrane fluidity. Additionally, the sensitivity of peptides to hydrolytic enzymes is an important chemical property that can determine their stability and potential therapeutic applications .

Scientific Research Applications

  • Antioxidant Peptides

    • Field : Food Science, Pharmaceuticals, and Cosmetics .
    • Application : Antioxidant peptides, including “H-Leu-Trp-OH”, are a hotspot in these fields. They are pivotal in the screening, activity evaluation, mechanisms, and applications of antioxidant peptides .
    • Methods : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach. After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .
    • Results : Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .
  • Liquid-Phase Peptide Synthesis (LPPS)

    • Field : Peptide Science .
    • Application : “H-Leu-Trp-OH” is used in the synthesis of peptides using Liquid-Phase Peptide Synthesis (LPPS), a method for the preparation of peptides .
    • Methods : The sequence of Boc removal and coupling is carried out until the peptide is assembled onto the tag. The final cleavage is performed using photolysis .
    • Results : Various peptides were synthesized using this method with different yields. For instance, “H-Trp-Leu-Ala-OH” had a yield of 66%, and “H-Leu-Phe-Ala-OH” had a yield of 43% .
  • Peptide and Protein Selective Modification at Tyrosine Residues

    • Field : Chemical, Biological, Medical, and Material Sciences .
    • Application : “H-Leu-Trp-OH” can be used in the selective modification of peptides and proteins at tyrosine residues. This is a growing field of research as tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .
    • Methods : Selective tyrosine modification can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids. Selective peptide cleavage at tyrosine sites has emerged as relevant tools in this context .
    • Results : This area has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .
  • Electrochemical Methods for Peptide Cleavage

    • Field : Peptide Science .
    • Application : “H-Leu-Trp-OH” can be used in electrochemical methods for peptide cleavage. The selective hydrolysis of peptides and proteins at tyrosine sites can be accomplished via electrochemical methods .
    • Methods : Electrochemical oxidation of tyrosine within peptides leads to specific cleavage of the amide bond at their C-terminal side .
    • Results : Various peptides were synthesized using this method with different yields .
  • Proteolytic Enzymes in Molecular Biology

    • Field : Molecular Biology .
    • Application : “H-Leu-Trp-OH” can be used in the study of proteolytic enzymes in molecular biology. If a more powerful nucleophile (e.g., alcohol or thiol) is present in the media, the enzyme produces a peptide bond instead of the cleavage .
    • Methods : The study involves the use of proteolytic enzymes and the presence of a powerful nucleophile in the media .
    • Results : The Z-d-Leu-l-Leu-NH2 dipeptide may be formed in the presence of H-l-Leu-NH2 nucleophile .
  • Antioxidant Peptides in Food Science, Pharmaceuticals, and Cosmetics

    • Field : Food Science, Pharmaceuticals, and Cosmetics .
    • Application : Two novel antioxidant peptides, GDMNP (Gly-Asp-Met-Asn-Pro) and LLLRW (Leu-Leu-Leu-Arg-Trp) were identified. The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research .
    • Methods : Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach .
    • Results : Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .
  • Proteolytic Enzymes in Molecular Biology

    • Field : Molecular Biology .
    • Application : Proteolytic enzymes are extensively applied in several sectors of industry and biotechnology. Numerous research applications require their use, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, use of proteases in cell culture experiments .
    • Methods : Proteolytic enzymes can be classified based on their origin: microbial (bacterial, fungal and viral), plant, animal and human enzymes can be distinguished .
    • Results : Proteolytic enzymes have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .
  • Sustainable Solution-Phase Peptide Synthesis

    • Field : Peptide Science .
    • Application : In peptide synthesis, the issues related to poor sustainability, long reaction times and high process mass intensity (PMI) are necessary to promote actions aimed at redefining procedural aspects projected towards more sustainable synthetic processes .
    • Methods : The method involves redefining procedural aspects projected towards more sustainable synthetic processes .
    • Results : The method has been proven to speed up sustainable solution-phase peptide synthesis .

Safety And Hazards

H-Leu-Trp-OH is intended for research use only and is not sold to patients . Specific safety and hazard information for this compound is not provided in the retrieved sources .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-10(2)7-13(18)16(21)20-15(17(22)23)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVUABVGYYSDCJ-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Leu-Trp-OH

CAS RN

5156-22-9
Record name L-Leucyl-L-tryptophan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P49EB3X2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JP Ley, S Paetz, M Blings… - Journal of agricultural …, 2008 - ACS Publications
… Additionally, both compounds were able to reduce the bitterness of a 5 mg kg −1 quinine solution by about 20%; however, the bitter tastes of salicine, the model peptide H-Leu-Trp-OH, …
Number of citations: 28 pubs.acs.org
JP Ley, M Blings, S Paetz, GE Krammer… - Journal of agricultural …, 2006 - ACS Publications
… In addition, N-l-leucyl-l-tryptophan (H-Leu-Trp-OH) was evaluated as a typical bitter peptide; … by about 20% but was not active toward H-Leu-Trp-OH. Additionally, the dose- dependent …
Number of citations: 54 pubs.acs.org
L Lemieux, RE Simard - Le Lait, 1992 - lait.dairy-journal.org
Bitterness, a flavour defect liable to be present in dairy products, is due to the accumulation of bitter-tasting peptides. These peptides are rich in hydrophobic amino acids and are formed …
Number of citations: 257 lait.dairy-journal.org
Y Guigoz, J Solms - Chemical Senses, 1976 - academic.oup.com
The bitter taste of many protein rich foods resides in the peptide fraction. 61 bitter tasting peptides, isolated from natural systems, and 145 bitter tasting synthetic peptides are reviewed. …
Number of citations: 87 academic.oup.com
R Daniel - 1979 - escholarship.mcgill.ca
Samples were collected weekly from individual blocks of cheese that were ripened over a four-week period, and were analysed. There were no observed changes in the concentration …
Number of citations: 5 escholarship.mcgill.ca
Y Guigoz - 1975 - research-collection.ethz.ch
… H-Leu-Trp-OH. C'est un fragment de la caséine …
Number of citations: 0 www.research-collection.ethz.ch

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